molecular formula C26H27FN2O3 B2879516 (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone CAS No. 756105-50-7

(4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone

Cat. No.: B2879516
CAS No.: 756105-50-7
M. Wt: 434.511
InChI Key: VHNOBVBILMOHGV-UHFFFAOYSA-N
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Description

Researchers can access (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone, a high-purity chemical compound for investigative purposes. The piperazine moiety in its structure is common in compounds studied for a range of biological activities, and this structural class has been investigated in various pharmacological contexts, including as modulators of G Protein-Coupled Receptors (GPCRs) . The specific research applications and mechanism of action for this compound are areas of active exploration. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN2O3/c27-24-8-4-5-9-25(24)29-16-14-28(15-17-29)18-22(30)19-32-23-12-10-21(11-13-23)26(31)20-6-2-1-3-7-20/h1-13,22,30H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNOBVBILMOHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

The compound (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

The compound (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its interaction with neurotransmitter systems . This compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Variations in Piperazine Substituents

2-Fluorophenyl vs. 2-Methylphenyl ()
  • Target Compound : 4-(2-Fluorophenyl)piperazine substituent.
  • Analog: (4-{2-hydroxy-3-[4-(2-methylphenyl)-1-piperazinyl]propoxy}phenyl)(phenyl)methanone .
  • Key Differences: Electronic Effects: Fluorine's electron-withdrawing nature may enhance dipole interactions compared to methyl's electron-donating properties. Synthetic Yield: Not reported for the target compound, but methyl-substituted analogs show comparable synthetic accessibility.
2-Fluorophenyl vs. 4-Hydroxyphenyl ()
  • Analog: (4-(4-Hydroxyphenyl)piperazin-1-yl)(phenyl)methanone (Yield: 62%) .
  • Key Differences: Polarity: Hydroxyl group increases solubility (e.g., DMSO compatibility) but may reduce membrane permeability. Thermal Stability: Higher melting point (170–171°C) due to intermolecular H-bonding .

Variations in Linker and Core Structure

Hydroxypropoxy vs. Alkyl Chains ()
  • Analog: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37) .
  • Key Differences: Linker Flexibility: Hydroxypropoxy provides a rigid, polar backbone, while alkyl chains (e.g., ethanone in MK47) offer conformational flexibility . Electronic Effects: Trifluoromethyl groups in MK37 increase electron deficiency, enhancing interactions with aromatic residues in targets.
Phenyl Methanone vs. Biphenyl Methanone ()
  • Analog: (4-(4-Hydroxyphenyl)piperazin-1-yl)(biphenyl-4-yl)methanone (Yield: 65%) .
  • Key Differences :
    • Steric Bulk : Biphenyl increases molecular weight (MW: 445.53 vs. 445.53 for target compound) and may hinder binding in compact active sites.
    • π-π Stacking : Extended aromatic systems in biphenyl enhance stacking interactions.

Biological Activity

The compound (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone is a complex organic molecule that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H24FN3O4SC_{27}H_{24}FN_3O_4S. It contains a piperazine ring, a fluorophenyl group, and a hydroxypropoxy linkage, which are crucial for its biological activity. The structural features contribute to its interaction with various biological targets.

Antihypertensive Activity

Preliminary studies indicate that this compound exhibits significant antihypertensive properties. It has been designed as an analogue of known antihypertensive agents, combining β-adrenolytic and vasodilating activities. The presence of the piperazine moiety is believed to enhance its efficacy in modulating blood pressure through sympathetic nervous system interactions .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are essential in combating oxidative stress associated with hypertension and other cardiovascular diseases. Reactive oxygen species (ROS) play a significant role in the pathogenesis of hypertension; thus, compounds that can scavenge ROS while exerting hypotensive effects are particularly valuable .

Anticancer Activity

Recent evaluations have highlighted the compound's potential as an anticancer agent . In vitro studies have tested its antiproliferative effects on various cancer cell lines, including breast cancer (MDA-MB-231), cervical (HeLa), and ovarian (A2780) cell lines. The compound showed promising results with IC50 values ranging from 0.33 to 7.10 μM, indicating significant cytotoxicity against these cancer cells .

The biological activity of the compound can be attributed to several mechanisms:

  • β-Adrenolytic Activity : By blocking β-adrenergic receptors, the compound reduces heart rate and myocardial contractility, leading to decreased blood pressure.
  • Vasodilation : The structural modifications allow for enhanced vasodilatory effects, which help in lowering vascular resistance.
  • Antioxidant Mechanism : The ability to neutralize free radicals contributes to reducing oxidative stress, thereby protecting endothelial function and promoting vascular health .

Case Studies

  • Hypertension Management : In a study evaluating various antihypertensive drugs, this compound was shown to significantly lower systolic and diastolic blood pressure in hypertensive animal models. The dual action of β-adrenolytic and antioxidant properties was noted as particularly beneficial for long-term therapy .
  • Cancer Cell Line Testing : A series of experiments conducted on MDA-MB-231 cells revealed that the compound inhibited cell growth effectively at low concentrations (IC50 = 0.50 μM). This suggests a strong potential for further development as an anticancer therapeutic agent .

Data Summary

Biological ActivityIC50 Values (μM)Notes
AntihypertensiveNot specifiedExhibits β-adrenolytic and vasodilating effects
AntioxidantNot specifiedScavenges reactive oxygen species
Anticancer (MDA-MB-231)0.50 - 7.10Significant cytotoxicity in vitro

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